4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Descripción general

Descripción

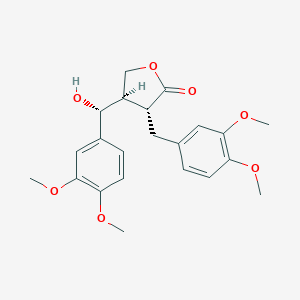

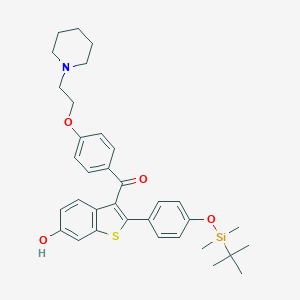

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a specialty product for proteomics research . It is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride .

Synthesis Analysis

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction gives a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4) .

Molecular Structure Analysis

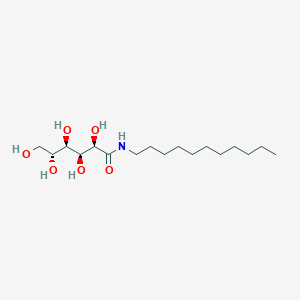

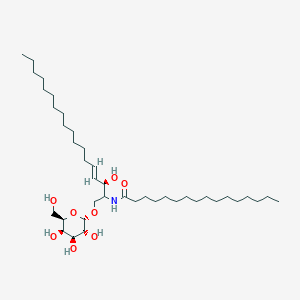

The molecular formula of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is C34H41NO4SSi . It contains total 86 bond(s); 45 non-H bond(s), 23 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 22 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aliphatic), 1 aromatic hydroxyl(s), 1 ether(s) .

Chemical Reactions Analysis

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is used to synthesize Raloxifene 6-glucuronide . The preparation of the Raloxifene 6-glucuronide includes: (a) reaction of Raloxifene with tertbutyldimethylsilyl chloride to give a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4); (b) Lewis acid mediated coupling of phenol 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with methyl1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to provide a single product (Compound 6) with the desired stereochemistry at the anomeric center; © heating Compound 6 with lithium hydroxide in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to give Raloxifene 6-glucuronide .

Physical And Chemical Properties Analysis

The molecular weight of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is 587.84 . It contains total 82 atom(s); 41 Hydrogen atom(s), 34 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s) and 1 Sulfur atom(s) .

Aplicaciones Científicas De Investigación

Application in Biochemistry

Scientific Field

Biochemistry

Summary of Application

In biochemistry, 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is utilized primarily for the synthesis of Raloxifene 6-glucuronide . This compound is a metabolite of Raloxifene, which is significant for studying drug metabolism and pharmacokinetics.

Methods of Application

The synthesis involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride, followed by coupling with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate under Lewis acid conditions . The reaction is completed by deprotection steps to yield the glucuronide.

Results/Outcomes

The outcome is the successful synthesis of Raloxifene 6-glucuronide, which can be used to understand the drug’s bioavailability and elimination processes .

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

Pharmacologically, the compound is instrumental in creating analogs and derivatives of Raloxifene that can be tested for selective estrogen receptor modulator (SERM) activity .

Methods of Application

The compound serves as an intermediate in the synthesis of potential pharmacological agents, where its protective group can be removed under specific conditions to yield active metabolites .

Results/Outcomes

The pharmacological studies on these derivatives help in identifying compounds with optimal tissue selectivity and minimal side effects .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

In medicinal chemistry, this compound is used to develop new therapeutic agents by modifying the Raloxifene molecule to enhance its efficacy and reduce adverse effects .

Methods of Application

Medicinal chemists use it to introduce various functional groups into the Raloxifene structure, exploring different pharmacophores .

Results/Outcomes

This leads to the discovery of new SERMs with potential applications in treating diseases like osteoporosis and breast cancer .

Application in Organic Chemistry

Scientific Field

Organic Chemistry

Summary of Application

Organic chemists employ 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene in the study of protective group chemistry, particularly silyl ether chemistry .

Methods of Application

The compound is used to understand the stability of silyl ethers under various conditions and their selective deprotection .

Results/Outcomes

The research provides insights into designing more efficient synthetic routes for complex organic molecules .

Application in Chemical Engineering

Scientific Field

Chemical Engineering

Summary of Application

Chemical engineers use this compound in process development for the large-scale synthesis of pharmaceuticals .

Methods of Application

It involves optimizing reaction conditions, scaling up the synthesis, and developing purification methods for the intermediates and final products .

Results/Outcomes

The engineering of these processes leads to more cost-effective and sustainable production methods for pharmaceuticals .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

Analytical chemists use 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene as a standard in chromatographic methods to quantify Raloxifene and its metabolites in biological samples .

Methods of Application

The compound is used to calibrate instruments and validate methods like HPLC and mass spectrometry for drug monitoring .

Results/Outcomes

This application ensures accurate and reliable analytical results, which are crucial for clinical and pharmacological studies .

Propiedades

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442305 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

CAS RN |

174264-46-1 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)